6-Chloropurine riboside-5'-diphosphate sodium salt
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Overview
Description
6-Chloropurine riboside-5’-diphosphate sodium salt: is a synthetic precursor and phosphorylated form of 6-chloropurine riboside. It is commonly used in biochemical research, particularly in the synthesis of cytokinins with anticancer activity and spin-labeled derivatives of NAD+ . The compound has a molecular formula of C10H10ClN4O10P2 • 3Na and a molecular weight of 512.6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine riboside-5’-diphosphate sodium salt involves the phosphorylation of 6-chloropurine riboside. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine riboside-5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the ribose hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6-chloropurine riboside-5’-triphosphate, while substitution reactions can yield various amino derivatives .
Scientific Research Applications
6-Chloropurine riboside-5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a substrate in enzymatic studies.
Mechanism of Action
The mechanism of action of 6-Chloropurine riboside-5’-diphosphate sodium salt involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for enzymes such as adenosine deaminase and inosine monophosphate dehydrogenase, influencing their activity and the metabolic pathways they regulate . Additionally, its phosphorylated form can participate in cellular signaling pathways and influence various biological processes .
Comparison with Similar Compounds
6-Chloropurine riboside-5’-triphosphate sodium salt: This compound is similar in structure but has an additional phosphate group, making it a triphosphate instead of a diphosphate.
6-Chloropurine riboside: The unphosphorylated form of the compound, used in similar biochemical studies.
Uniqueness: 6-Chloropurine riboside-5’-diphosphate sodium salt is unique due to its specific phosphorylation state, which makes it a valuable intermediate in the synthesis of various biologically active molecules. Its ability to act as a substrate for multiple enzymes and its role in the synthesis of cytokinins with anticancer activity further highlight its significance in scientific research .
Properties
Molecular Formula |
C10H10ClN4Na3O10P2 |
---|---|
Molecular Weight |
512.58 g/mol |
IUPAC Name |
trisodium;[[5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H13ClN4O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3 |
InChI Key |
OYZDIYJSPCPFFP-UHFFFAOYSA-K |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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